molecular formula C16H10N2O B13092102 4-(5-Phenyloxazol-2-YL)benzonitrile CAS No. 111396-49-7

4-(5-Phenyloxazol-2-YL)benzonitrile

Cat. No.: B13092102
CAS No.: 111396-49-7
M. Wt: 246.26 g/mol
InChI Key: HFIBRMHRYDDOPI-UHFFFAOYSA-N
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Description

4-(5-Phenyloxazol-2-YL)benzonitrile is an organic compound with the molecular formula C16H10N2O It is known for its unique structure, which includes a phenyloxazole ring attached to a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Phenyloxazol-2-YL)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with 2-aminophenol in the presence of a suitable catalyst. The reaction proceeds through a cyclization process to form the oxazole ring. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-(5-Phenyloxazol-2-YL)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-(5-Phenyloxazol-2-YL)benzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Phenyloxazol-2-YL)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to target proteins or enzymes, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Phenyloxazol-2-YL)benzaldehyde
  • 4-(5-Phenyloxazol-2-YL)benzoic acid
  • 4-(5-Phenyloxazol-2-YL)benzylamine

Uniqueness

4-(5-Phenyloxazol-2-YL)benzonitrile is unique due to its specific combination of a phenyloxazole ring and a benzonitrile group. This structure imparts distinctive chemical properties, such as stability and reactivity, making it valuable for various applications .

Properties

CAS No.

111396-49-7

Molecular Formula

C16H10N2O

Molecular Weight

246.26 g/mol

IUPAC Name

4-(5-phenyl-1,3-oxazol-2-yl)benzonitrile

InChI

InChI=1S/C16H10N2O/c17-10-12-6-8-14(9-7-12)16-18-11-15(19-16)13-4-2-1-3-5-13/h1-9,11H

InChI Key

HFIBRMHRYDDOPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)C#N

Origin of Product

United States

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